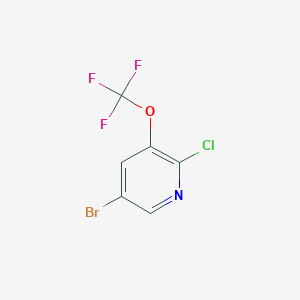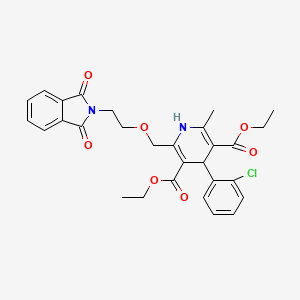![molecular formula C27H29NO2 B13438445 1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine](/img/structure/B13438445.png)
1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine is an organic compound with a complex structure that includes a pyrrolidine ring, a phenoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate is then reacted with 4-hydroxyphenethylamine to form the desired product. The reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like sodium borohydride for reduction steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Bromine, nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .
Scientific Research Applications
1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1-[2-[4-[1-(4-Methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]-pyrrolidine include:
- 1-(2-{4-[(1E)-1-(4-methoxyphenyl)-2-methyl-1-octenyl]phenoxy}ethyl)pyrrolidine
- 1-(2-{4-[(1E)-1-(4-methoxyphenyl)-2-phenyl-1-hexenyl]phenoxy}ethyl)pyrrolidine
- 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine .
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This compound’s combination of a pyrrolidine ring with a methoxyphenyl group and a phenoxy group makes it particularly interesting for various applications .
Properties
Molecular Formula |
C27H29NO2 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-[2-[4-[(E)-1-(4-methoxyphenyl)-2-phenylethenyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H29NO2/c1-29-25-13-9-23(10-14-25)27(21-22-7-3-2-4-8-22)24-11-15-26(16-12-24)30-20-19-28-17-5-6-18-28/h2-4,7-16,21H,5-6,17-20H2,1H3/b27-21+ |
InChI Key |
PIEXMQUQHJYRKZ-SZXQPVLSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2)/C3=CC=C(C=C3)OCCN4CCCC4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)OCCN4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-10-[2-[(2S)-1-[2-(2,2-dimethyloxan-4-yl)-2-(methoxycarbonylamino)acetyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-1-fluoro-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13438362.png)


![2-Butyl-4,4-dimethyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4,5-dihydroimidazol-5-one](/img/structure/B13438375.png)





![3-[(Methylamino)methyl]oxolan-3-ol](/img/structure/B13438394.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B13438432.png)

